molecular formula CH7N2O2P B14697839 (Amino(methoxy)phosphoryl)amine CAS No. 22457-53-0

(Amino(methoxy)phosphoryl)amine

Cat. No.: B14697839
CAS No.: 22457-53-0
M. Wt: 110.05 g/mol
InChI Key: ZLUZBALAFPEVOS-UHFFFAOYSA-N
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Description

(Amino(methoxy)phosphoryl)amine is an organophosphorus compound characterized by the presence of both amino and methoxy groups attached to a phosphoryl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Amino(methoxy)phosphoryl)amine typically involves the reaction of methoxyphosphoryl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:

Methoxyphosphoryl chloride+AmmoniaThis compound+Hydrogen chloride\text{Methoxyphosphoryl chloride} + \text{Ammonia} \rightarrow \text{this compound} + \text{Hydrogen chloride} Methoxyphosphoryl chloride+Ammonia→this compound+Hydrogen chloride

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (Amino(methoxy)phosphoryl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert it to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or amino groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphoramidates or phosphonates.

Scientific Research Applications

(Amino(methoxy)phosphoryl)amine has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex organophosphorus compounds and ligands for catalysis.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for biochemical pathways.

    Industry: The compound is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Amino(methoxy)phosphoryl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction is crucial in its role as an enzyme inhibitor or a pharmacophore in drug design.

Comparison with Similar Compounds

    Aminophosphonates: These compounds have similar structures but differ in the presence of a carbon-phosphorus bond instead of a nitrogen-phosphorus bond.

    Phosphoramidates: These compounds contain a phosphoryl group bonded to an amide nitrogen, offering different reactivity and applications.

    Phosphine Oxides: These compounds are oxidation products of phosphines and exhibit distinct chemical properties.

Uniqueness: (Amino(methoxy)phosphoryl)amine is unique due to its combination of amino and methoxy groups attached to a phosphoryl moiety, providing a versatile platform for various chemical transformations and applications. Its ability to undergo diverse reactions and form stable complexes with metals and enzymes makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

22457-53-0

Molecular Formula

CH7N2O2P

Molecular Weight

110.05 g/mol

IUPAC Name

diaminophosphoryloxymethane

InChI

InChI=1S/CH7N2O2P/c1-5-6(2,3)4/h1H3,(H4,2,3,4)

InChI Key

ZLUZBALAFPEVOS-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(N)N

Origin of Product

United States

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